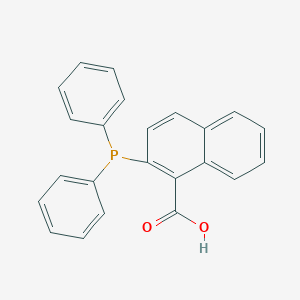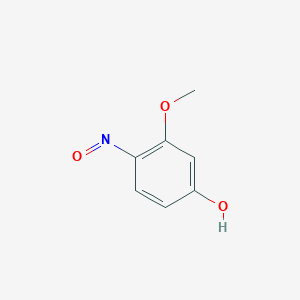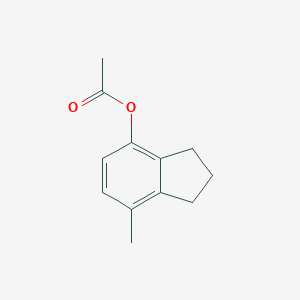
7-methyl-2,3-dihydro-1H-inden-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While direct synthesis of "7-methyl-2,3-dihydro-1H-inden-4-yl acetate" is not detailed in the provided papers, research on similar compounds offers insight into potential methods. For example, the study on the rearrangement of 1,2-Didehydronaphthalene to 1H-Indenylidenecarbene and subsequent reactions illustrates complex synthetic routes that could be analogous to the synthesis of our compound of interest (Brown et al., 1987).
Molecular Structure Analysis
Detailed molecular structure analysis, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), UV-Vis, and nuclear magnetic resonance (NMR), has been extensively applied to similar compounds. For instance, the combined experimental and theoretical studies on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate provide insights into local and global chemical activities, revealing the molecule's electrophilic and nucleophilic nature (Gültekin et al., 2020).
Chemical Reactions and Properties
The rearrangement and chemical reactions leading to the formation of similar compounds, such as the synthesis of acenaphthylen-4-ol through flash vacuum pyrolysis, illustrate the reactive nature and potential chemical properties of "7-methyl-2,3-dihydro-1H-inden-4-yl acetate" (Brown et al., 1987).
Physical Properties Analysis
Although the physical properties specific to "7-methyl-2,3-dihydro-1H-inden-4-yl acetate" are not directly documented, studies on structurally related compounds, such as the analysis of crystal structures and molecular packing, offer a foundation for understanding its likely physical characteristics. For example, the crystal structure analysis of related compounds reveals intermolecular interactions and stability parameters that could be similar in our compound of interest (Mao et al., 2015).
Chemical Properties Analysis
Research on related molecules, such as the study on catalytic hydrogenation and resulting chemical transformations, provides a framework for predicting the chemical behavior of "7-methyl-2,3-dihydro-1H-inden-4-yl acetate." These studies highlight the compound's potential reactivity and interactions with other chemical entities, offering insights into its functional applications and stability (Sukhorukov et al., 2008).
Applications De Recherche Scientifique
1. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being studied. Typically, these involve in vitro and in vivo testing using appropriate models .
2. Antibacterial and Antifungal Studies of 2,3-dihydro-1H-inden-1-one Derivatives
- Application Summary : 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .
- Methods of Application : The compounds were synthesized by grinding, stirring, and ultrasound irradiation methods. They were then tested for their antimicrobial activities using standard microbiological techniques .
- Results or Outcomes : Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .
3. Antiviral Activity of Indole Derivatives
- Application Summary : Indole derivatives have been reported to possess antiviral activities. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antiviral activity being studied. Typically, these involve in vitro and in vivo testing using appropriate models .
4. Therapeutic Potential of Imidazole Derivatives
- Application Summary : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being studied. Typically, these involve in vitro and in vivo testing using appropriate models .
5. Antitubercular Activity of Indole Derivatives
- Application Summary : (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antitubercular activity being studied. Typically, these involve in vitro testing using appropriate models .
- Results or Outcomes : The results vary depending on the specific derivative and antitubercular activity being studied .
6. Antibacterial and Antifungal Studies of Halo-Aryl and Heterocyclic Tagged 2,3-dihydro-1H-inden-1-one Derivatives
- Application Summary : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives were synthesized and tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .
- Methods of Application : The compounds were synthesized by grinding, stirring, and ultrasound irradiation methods. They were then tested for their antimicrobial activities using standard microbiological techniques .
- Results or Outcomes : Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .
Propriétés
IUPAC Name |
(7-methyl-2,3-dihydro-1H-inden-4-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-7-12(14-9(2)13)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABWFAYFFNHAOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379338 |
Source


|
| Record name | 7-methyl-2,3-dihydro-1H-inden-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2,3-dihydro-1H-inden-4-yl acetate | |
CAS RN |
175136-12-6 |
Source


|
| Record name | 7-methyl-2,3-dihydro-1H-inden-4-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

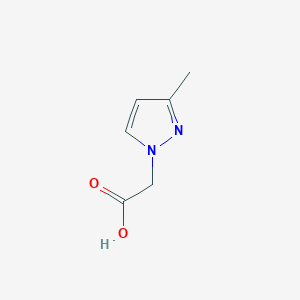
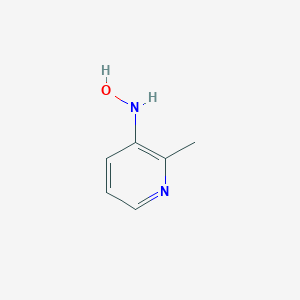
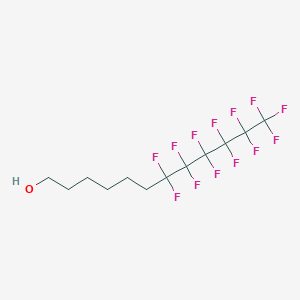
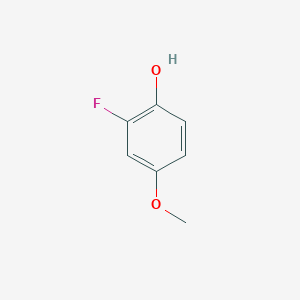
![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)

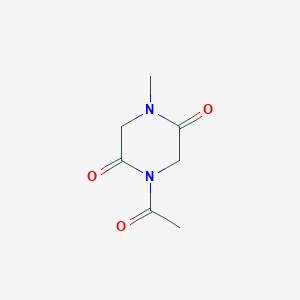
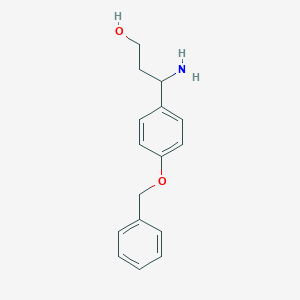
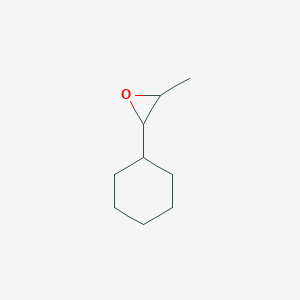
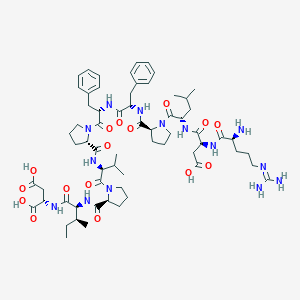
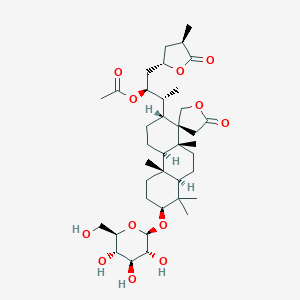
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
